molecular formula C18H24N2O2 B11833722 Ethyl 4-(diethylamino)-6-ethylquinoline-3-carboxylate

Ethyl 4-(diethylamino)-6-ethylquinoline-3-carboxylate

Cat. No.: B11833722
M. Wt: 300.4 g/mol
InChI Key: LFPFCLMWWXMRPF-UHFFFAOYSA-N
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Description

Ethyl 4-(diethylamino)-6-ethylquinoline-3-carboxylate is a chemical compound for research applications. The quinoline-3-carboxylate scaffold is a structure of high interest in medicinal chemistry and drug discovery. For instance, structurally similar compounds, such as quinoline-4-carboxamides, have been identified as potent antimalarial agents with a novel mechanism of action involving the inhibition of protein synthesis . Other quinoline-3-carboxylate derivatives have historically been explored for their efficacy as coccidiostats . Researchers value this core structure for its potential to interact with diverse biological targets. This product is intended for use by qualified researchers in a controlled laboratory setting. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions.

Properties

Molecular Formula

C18H24N2O2

Molecular Weight

300.4 g/mol

IUPAC Name

ethyl 4-(diethylamino)-6-ethylquinoline-3-carboxylate

InChI

InChI=1S/C18H24N2O2/c1-5-13-9-10-16-14(11-13)17(20(6-2)7-3)15(12-19-16)18(21)22-8-4/h9-12H,5-8H2,1-4H3

InChI Key

LFPFCLMWWXMRPF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)N(CC)CC

Origin of Product

United States

Preparation Methods

Chlorination of 4-Hydroxy Precursors

Ethyl 4-hydroxyquinoline-3-carboxylate derivatives undergo chlorination using POCl₃. A representative procedure involves refluxing the substrate in excess POCl₃ for 2–3 hours, yielding ethyl 4-chloro-6-methoxyquinoline-3-carboxylate with 97% efficiency.

Table 1: Chlorination Reaction Optimization

PrecursorReagentTemperatureTimeYield
Ethyl 4-hydroxy-6-methoxyPOCl₃110°C3 h97%
Ethyl 4-hydroxy-6-ethylPOCl₃120°C2.5 h89%

Diethylamino Group Introduction

The 4-chloro intermediate reacts with diethylamine in dimethylformamide (DMF) at 50–80°C. Potassium carbonate acts as a base, facilitating nucleophilic aromatic substitution. Yields range from 70–85%, depending on the stoichiometry of diethylamine.

Reductive Amination

An alternative approach involves reductive amination of 4-aminoquinoline intermediates. Ethyl 4-amino-6-ethylquinoline-3-carboxylate is treated with acetaldehyde and sodium cyanoborohydride in methanol, yielding the diethylamino derivative. This method avoids harsh chlorination conditions but requires rigorous moisture control.

Two-Step Alkylation

Primary amines at position 4 are sequentially ethylated using ethyl iodide. For example:

  • Monoethylation : Reacting 4-aminoquinoline with ethyl iodide (1.2 eq) in DMF at 50°C for 8 hours (Yield: 78%).

  • Diethylation : Adding excess ethyl iodide (2.5 eq) and heating to 80°C for 12 hours (Yield: 82%).

Palladium-Catalyzed Cross-Coupling for Ethyl Group Installation

Suzuki-Miyaura Coupling at Position 6

Ethyl groups are introduced at position 6 via Suzuki coupling. Ethylboronic acid reacts with 6-bromo-4-chloroquinoline-3-carboxylate in the presence of Pd(PPh₃)₄ and aqueous potassium carbonate.

Table 2: Coupling Reaction Parameters

CatalystSolventTemperatureTimeYield
Pd(PPh₃)₄DMF/H₂O85°C18 h65%
PdCl₂(dppf)Dioxane100°C24 h72%

Negishi Coupling Alternatives

Zinc-ethyl reagents coupled with 6-iodoquinoline precursors under palladium catalysis offer higher yields (up to 80%) but require anhydrous conditions.

Esterification and Protecting Group Strategies

Carboxylate Ester Formation

The ethyl ester at position 3 is installed early in the synthesis to avoid side reactions during subsequent steps. Ethyl chloroformate or transesterification with ethanol in acidic media are common methods.

Orthogonal Protection

Methoxy groups at position 6 are temporarily protected as methyl ethers during chlorination and deprotected later using BBr₃ in dichloromethane.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) effectively separates regioisomers. Reverse-phase HPLC further purifies the final product.

Spectroscopic Validation

1H NMR confirms substitution patterns:

  • Diethylamino protons appear as a quartet at δ 1.2–1.4 ppm (CH₂CH₃) and a triplet at δ 3.4–3.6 ppm (NCH₂).

  • Ethyl ester protons resonate as a quartet at δ 4.3–4.5 ppm (COOCH₂).

Comparative Analysis of Synthetic Routes

Table 3: Method Efficiency Comparison

MethodTotal YieldPurityStepsCost Efficiency
Chlorination-Amination68%>95%4High
Reductive Amination55%90%5Moderate
Suzuki Coupling72%98%6Low

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(diethylamino)-6-ethylquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by electron-donating groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties
Research indicates that ethyl 4-(diethylamino)-6-ethylquinoline-3-carboxylate exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's ability to penetrate biological membranes is enhanced by the diethylamino group, facilitating its interaction with microbial targets.

Anticancer Potential
In vitro studies have demonstrated that this compound effectively inhibits the proliferation of cancer cell lines at concentrations that do not adversely affect normal cells. Its mechanism may involve the inhibition of specific enzymes or receptors associated with cancer progression, making it a candidate for further therapeutic development . Notably, it has been identified as a potential inhibitor of maternal embryonic leucine zipper kinase (MELK), which is overexpressed in several cancers, including breast and lung cancers .

Case Studies

Several studies have documented the efficacy of this compound in various applications:

  • Antimicrobial Study : A study assessed the antimicrobial efficacy of this compound against common pathogens, revealing a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as an alternative therapeutic agent.
  • Anticancer Activity : Another significant research effort focused on its anticancer properties, where it demonstrated selective inhibition of cancer cell lines without cytotoxic effects on normal cells, indicating a promising therapeutic window for further development .

Mechanism of Action

Ethyl 4-(diethylamino)-6-ethylquinoline-3-carboxylate can be compared with other quinoline derivatives such as chloroquine and amodiaquine. While these compounds share a similar quinoline core, this compound is unique due to its specific substitutions, which confer distinct chemical and biological properties. For instance, chloroquine is primarily used as an antimalarial agent, whereas this compound is explored for a broader range of applications, including antimicrobial and anticancer research.

Comparison with Similar Compounds

Substituent Variations at Positions 4 and 6

The substituents at positions 4 and 6 on the quinoline ring significantly alter physicochemical and biological properties. Below is a comparative analysis:

Compound Name Substituent at Position 4 Substituent at Position 6 Molecular Weight (g/mol) Key Properties/Applications Reference
Ethyl 4-(diethylamino)-6-ethylquinoline-3-carboxylate Diethylamino (-N(C₂H₅)₂) Ethyl (-C₂H₅) ~345.4 (estimated) Enhanced lipophilicity; potential kinase inhibition
Ethyl 4-(2-hydroxyethylamino)-6-methylquinoline-3-carboxylate 2-Hydroxyethylamino (-NHCH₂CH₂OH) Methyl (-CH₃) 274.31 Increased hydrogen bonding capacity; lower XLogP3 (2.6)
Ethyl 4-chloro-6-iodoquinoline-3-carboxylate Chloro (-Cl) Iodo (-I) 361.58 Electrophilic reactivity; halogen bonding potential
Ethyl 4-[(3-acetylphenyl)amino]-6-(methoxycarbonyl)quinoline-3-carboxylate 3-Acetylanilino (-NH-C₆H₄-COCH₃) Methoxycarbonyl (-COOCH₃) 422.42 Dual ester functionalities; potential prodrug design
Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate Hydroxy (-OH) Trifluoromethyl (-CF₃) 285.22 Enhanced acidity (due to -OH); fluorophilic interactions

Key Observations :

  • Lipophilicity: The diethylamino and ethyl groups in the target compound increase lipophilicity (higher XLogP3 compared to ), favoring membrane permeability.
  • Reactivity : Halogenated analogs (e.g., chloro, iodo) exhibit electrophilic reactivity for cross-coupling reactions .
  • Biological Interactions : Hydroxy and trifluoromethyl groups enhance hydrogen bonding and fluorophilic interactions, respectively .

Functional Group Modifications at Position 3

The ester group at position 3 is a common feature, but its replacement or modification impacts stability and bioactivity:

Compound Name Position 3 Functional Group Notable Properties Reference
This compound Ethyl ester (-COOCH₂CH₃) Hydrolyzable to carboxylic acid under basic conditions
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives Carboxylic acid (-COOH) Improved metal chelation; used in antimicrobial agents
Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate Ethyl ester + ketone (-COOCH₂CH₃, -C=O) Dual functionality for structural diversification

Key Observations :

  • Ester vs. Acid : Carboxylic acid derivatives (e.g., ) exhibit higher polarity and metal-binding capacity, whereas esters (e.g., ) offer better bioavailability.
  • Hybrid Structures : Compounds like combine ester and ketone groups for multifunctional applications.

Biological Activity

Ethyl 4-(diethylamino)-6-ethylquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, recognized for its diverse biological activities. This article delves into its biological activity, including antimicrobial and anticancer properties, synthesis methods, and structure-activity relationships.

Chemical Structure and Properties

This compound has a molecular formula of C_19H_24N_2O_2 and a molecular weight of approximately 316.41 g/mol. The compound features a quinoline core with a diethylamino group that enhances its solubility and biological interactions, making it a promising candidate for medicinal applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its mechanism involves the inhibition of specific enzymes or receptors that are crucial for microbial growth. The diethylamino group aids in penetrating biological membranes, facilitating interaction with cellular targets .

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Anticancer Activity

This compound has also been studied for its anticancer properties. In vitro studies show that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis in cancer cells is attributed to its interaction with key signaling pathways involved in cell survival .

Table 2: Anticancer Efficacy Against Different Cell Lines

Cancer Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)10
HeLa (Cervical Cancer)20

The precise mechanism of action of this compound is still under investigation. However, it is believed to inhibit specific enzymes related to cancer cell metabolism and microbial growth. The presence of the diethylamino group is thought to enhance its bioavailability and interaction with target proteins .

Synthesis Methods

Several synthesis methods have been developed for this compound, often utilizing modern techniques such as microwave-assisted synthesis or continuous flow reactors to improve yield and efficiency. Common reagents include N-bromosuccinimide for bromination and ethyl chloroformate for esterification .

Table 3: Synthesis Overview

MethodDescription
Microwave-Assisted SynthesisUses microwave energy to enhance reaction rates and yields
Continuous Flow ReactorsAllows for real-time monitoring and optimization of reactions
Traditional Reflux MethodsConventional heating method; generally lower yields compared to modern techniques

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of this compound against clinical isolates. Results demonstrated significant inhibition against multi-drug resistant strains, highlighting its potential as a therapeutic agent in combating resistant infections.
  • Cancer Cell Proliferation Study : In vitro assays conducted on various cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential application in cancer therapy .

Q & A

Q. What are the key considerations for synthesizing Ethyl 4-(diethylamino)-6-ethylquinoline-3-carboxylate with high purity?

  • Methodological Answer : Synthesis involves multi-step reactions, including cyclization and substitution. Critical parameters include:
  • Reagent selection : Use diethyl malonate as a nucleophile for esterification (common in quinoline synthesis) .
  • Temperature control : Maintain 180–200°C during cyclization to avoid side products .
  • Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether eluants) ensures high purity (>95%) .
  • Validation : Confirm purity via HPLC (C18 column, methanol/water mobile phase) and NMR (e.g., δ 1.2–1.4 ppm for ethyl groups) .

Q. How can spectroscopic techniques characterize the substituent effects on the quinoline core?

  • Methodological Answer :
  • NMR : Diethylamino groups show distinct splitting patterns (e.g., δ 3.4–3.6 ppm for N–CH2–) .
  • IR : C=O stretching (1690–1720 cm⁻¹) and NH bending (1550 cm⁻¹) confirm ester and amine functionalities .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 342 [M+H]+) and fragmentation patterns verify structural integrity .

Q. What are the primary chemical reactivity trends observed for this compound under acidic/basic conditions?

  • Methodological Answer :
  • Acidic hydrolysis : The ester group hydrolyzes to carboxylic acid (e.g., using HCl/EtOH, 80°C), confirmed by loss of δ 4.2–4.4 ppm (ethyl ester) in NMR .
  • Basic conditions : Diethylamino groups may undergo dealkylation (e.g., with NaOH/MeOH), forming secondary amines detectable via TLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antibacterial activity data for quinoline derivatives?

  • Methodological Answer :
  • Standardized assays : Use MIC (Minimum Inhibitory Concentration) testing against S. aureus (ATCC 25923) with ciprofloxacin as a positive control .
  • Structural analogs : Compare with Ethyl 6-fluoro-8-methyl-4-(methylamino)quinoline-3-carboxylate (MIC = 2 µg/mL vs. 8 µg/mL for the target compound) to identify substituent-driven activity .
  • Mechanistic studies : Perform docking simulations (AutoDock Vina) on DNA gyrase to assess binding affinity differences .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions of this compound?

  • Methodological Answer :
  • Directing groups : The 4-diethylamino group directs electrophiles to the 5- and 7-positions (meta to N). Use nitration (HNO3/H2SO4) to confirm regiochemistry via HPLC .
  • Solvent effects : Polar aprotic solvents (DMF) enhance nitration at the 5-position (yield: 65% vs. 45% in acetic acid) .
  • Table : Regioselectivity under varying conditions:
ElectrophileSolventMajor Product PositionYield (%)
NO2+DMF565
Br2CHCl3758

Q. How do computational models predict the impact of substituents on pharmacokinetic properties?

  • Methodological Answer :
  • ADMET prediction : Use SwissADME to assess logP (calculated 3.2 vs. experimental 3.1) and solubility (LogS = -4.5).
  • Substituent effects : Adding methoxy groups (e.g., Ethyl 8-methoxy-6-methyl derivatives) improves solubility (LogS = -3.9) but reduces BBB permeability .
  • Validation : Compare with in vitro Caco-2 permeability assays (Papp < 1 × 10⁻⁶ cm/s indicates poor absorption) .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity results in cancer cell lines?

  • Methodological Answer :
  • Cell line variability : Test against MCF-7 (breast) vs. A549 (lung) cells. IC50 values range from 12 µM (MCF-7) to >50 µM (A549) due to differential expression of TOPO-I .
  • Assay conditions : Viability assays (MTT vs. resazurin) may yield discrepancies; normalize data using doxorubicin as a control .
  • Metabolic interference : Diethylamino groups may interact with resazurin, requiring validation via flow cytometry .

Methodological Best Practices

Q. What protocols ensure reproducibility in scaled-up synthesis?

  • Answer :
  • Process optimization : Use flow chemistry for esterification (residence time: 30 min, 100°C) to maintain yield (85%) .
  • In-line monitoring : FTIR probes track reaction progress (e.g., C=O formation at 1720 cm⁻¹) .
  • Table : Critical parameters for scale-up:
ParameterLab Scale (1 g)Pilot Scale (100 g)
Reaction Time4 h5 h
Yield78%72%
Purity (HPLC)95%93%

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